5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride
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Overview
Description
5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction conditions include:
Reactants: Azide and alkyne
Catalyst: Copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetonitrile, room temperature to 80°C.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), solvents like dichloromethane (DCM), room temperature.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), solvents like THF, low temperatures (-10°C to 0°C).
Major Products
Substitution: Formation of substituted triazoles.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Scientific Research Applications
5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: Employed in the development of agrochemicals such as fungicides and herbicides.
Materials Science: Utilized in the synthesis of polymers and materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride depends on its application. In medicinal chemistry, it may inhibit specific enzymes or interact with biological targets such as DNA or proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-methyl-1H-1,2,3-triazole
- 5-(bromomethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole
- 5-(hydroxymethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole
Uniqueness
5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of various compounds with diverse applications.
Properties
IUPAC Name |
5-(chloromethyl)-1-ethyl-4-methyltriazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-3-10-6(4-7)5(2)8-9-10;/h3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDVPJQSEQSYHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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